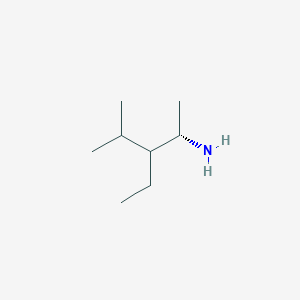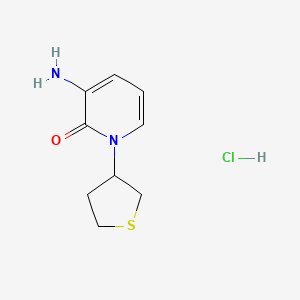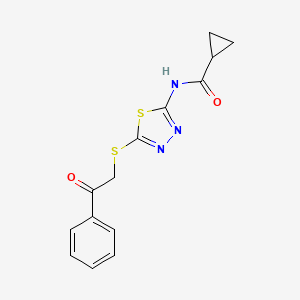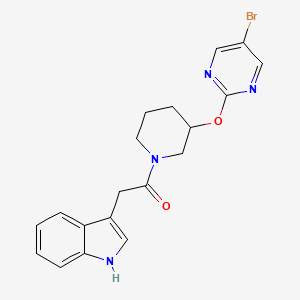
(2S)-3-Ethyl-4-methylpentan-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-3-Ethyl-4-methylpentan-2-amine, also known as ephedrine, is a sympathomimetic amine commonly used as a bronchodilator and decongestant. It is also used as a stimulant and appetite suppressant. Ephedrine is structurally similar to amphetamine and methamphetamine, and its effects are mediated by the release of norepinephrine and dopamine in the brain.
Mecanismo De Acción
Ephedrine works by stimulating the release of norepinephrine and dopamine in the brain, which activate the sympathetic nervous system. This leads to increased heart rate, blood pressure, and respiratory rate, as well as decreased appetite and fatigue. Ephedrine also acts as a bronchodilator by relaxing the smooth muscle in the airways.
Biochemical and Physiological Effects:
Ephedrine has a number of biochemical and physiological effects on the body. It increases the release of norepinephrine and dopamine in the brain, which can improve mood and cognitive function. It also stimulates the sympathetic nervous system, leading to increased heart rate, blood pressure, and respiratory rate. Ephedrine can also increase metabolic rate and promote fat loss.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ephedrine has a number of advantages for use in laboratory experiments. It is relatively easy to synthesize and has well-established effects on the central nervous system. However, (2S)-3-Ethyl-4-methylpentan-2-amine can also have unwanted side effects, such as increased heart rate and blood pressure, which can complicate experimental design. Additionally, (2S)-3-Ethyl-4-methylpentan-2-amine can be difficult to administer in precise doses due to its variable pharmacokinetics.
Direcciones Futuras
There are a number of potential future directions for research on (2S)-3-Ethyl-4-methylpentan-2-amine. One area of interest is its potential use as a treatment for ADHD and other cognitive disorders. Ephedrine has also been investigated as a potential treatment for obesity and metabolic disorders. Additionally, further research is needed to better understand the long-term effects of (2S)-3-Ethyl-4-methylpentan-2-amine use on the brain and body.
Métodos De Síntesis
Ephedrine can be synthesized from the plant Ephedra sinica, which contains the precursor compound (2S)-3-Ethyl-4-methylpentan-2-amine alkaloid. The alkaloid can be extracted from the plant and then converted to (2S)-3-Ethyl-4-methylpentan-2-amine through a series of chemical reactions. Alternatively, (2S)-3-Ethyl-4-methylpentan-2-amine can be synthesized from benzaldehyde and nitroethane using the reductive amination method.
Aplicaciones Científicas De Investigación
Ephedrine has been extensively studied for its effects on the central nervous system and its potential therapeutic uses. It has been shown to improve cognitive function, enhance physical performance, and increase alertness and wakefulness. Ephedrine has also been investigated as a potential treatment for attention deficit hyperactivity disorder (ADHD) and narcolepsy.
Propiedades
IUPAC Name |
(2S)-3-ethyl-4-methylpentan-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19N/c1-5-8(6(2)3)7(4)9/h6-8H,5,9H2,1-4H3/t7-,8?/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BROPQIFJUJTNPJ-JAMMHHFISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(C)C)C(C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC([C@H](C)N)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-3-Ethyl-4-methylpentan-2-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-(4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2946765.png)
![2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(4-methylbenzyl)acetamide](/img/structure/B2946766.png)
![2-(3,4-dimethoxyphenyl)-7-(4-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2946768.png)
![3-Methyl-6-[2-(trifluoromethyl)phenyl]isoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B2946769.png)
![2-(1H-benzimidazol-2-ylsulfanyl)-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B2946771.png)



